molecular formula C18H17ClN4O B12204035 (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

(2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

Cat. No.: B12204035
M. Wt: 340.8 g/mol
InChI Key: IIRIGPMPFNLWOA-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of a chlorophenyl group, a triazolopyridine moiety, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone typically involves multiple steps:

    Formation of the Triazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.

    Reduction: Reduction reactions can target the triazolopyridine moiety.

    Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for nucleophilic substitutions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

In medicine, the compound is of interest for its potential therapeutic properties. It is being researched for its efficacy in treating various conditions, including neurological disorders and infections.

Industry

Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone involves its interaction with specific molecular targets. The triazolopyridine moiety is known to interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine ring may enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Trazodone: A compound with a similar triazolopyridine structure, used as an antidepressant.

    Voriconazole: An antifungal agent with a triazole moiety.

    Ciprofloxacin: An antibiotic containing a piperazine ring.

Uniqueness

What sets (2-Chlorophenyl)[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H17ClN4O

Molecular Weight

340.8 g/mol

IUPAC Name

(2-chlorophenyl)-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H17ClN4O/c19-15-6-2-1-5-14(15)18(24)22-11-8-13(9-12-22)17-21-20-16-7-3-4-10-23(16)17/h1-7,10,13H,8-9,11-12H2

InChI Key

IIRIGPMPFNLWOA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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